molecular formula C18H27NO6 B4000973 1-{2-[2-(3-ethylphenoxy)ethoxy]ethyl}pyrrolidine oxalate

1-{2-[2-(3-ethylphenoxy)ethoxy]ethyl}pyrrolidine oxalate

Cat. No.: B4000973
M. Wt: 353.4 g/mol
InChI Key: YYLAQFFZUDOSCT-UHFFFAOYSA-N
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Description

1-{2-[2-(3-ethylphenoxy)ethoxy]ethyl}pyrrolidine oxalate is a useful research compound. Its molecular formula is C18H27NO6 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.18383758 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Properties and Applications

The photophysical properties of novel derivatives, such as ethyl 1-((2-(2-ethoxy-2-oxoethyl)pyridin-3-yl)carbamoyl)-2-hydroxy-1H-pyrrolo-[3,2-b]pyridine-3-carboxylate, have been extensively studied for their high fluorescence intensity and reverse solvatochromism behavior depending on solvent polarity. These characteristics suggest potential applications in labeling agents, bio- or analytical sensors, and optoelectronic devices due to their high quantum yield across different solvents (Bozkurt & Doğan, 2018).

Synthesis and Crystal Structures

A study on ethyl 4′-ethenyl-2′-oxo-4-phenyl-2-(3,4,5-trimethoxyphenyl)spiro[pyrrolidine-3,3′-indoline]-5-carboxylate monohydrate revealed its molecular structure, showcasing the pyrrolidine ring's envelope conformation. This research offers insights into molecular interactions and frameworks, contributing to the structural understanding of complex compounds (Sathyanarayanan et al., 2008).

Reactivity and Synthesis of Pyrrolidine Derivatives

Investigations into the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine have showcased a convenient method for creating pyrrolidine-1-sulfonylarene derivatives. This method's mild conditions facilitate the formation of new compounds, highlighting the versatility and efficiency of pyrrolidine derivatives in synthetic chemistry (Smolobochkin et al., 2017).

Properties

IUPAC Name

1-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.C2H2O4/c1-2-15-6-5-7-16(14-15)19-13-12-18-11-10-17-8-3-4-9-17;3-1(4)2(5)6/h5-7,14H,2-4,8-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLAQFFZUDOSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCCOCCN2CCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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